molecular formula C12H8ClN3S B11811190 3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole

3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole

Cat. No.: B11811190
M. Wt: 261.73 g/mol
InChI Key: UUHSWZFSCYKGGM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 3 and a thiophen-2-yl moiety at position 3. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects . The thiophene moiety contributes to electronic delocalization, influencing redox behavior and intermolecular interactions .

Properties

Molecular Formula

C12H8ClN3S

Molecular Weight

261.73 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-thiophen-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C12H8ClN3S/c13-9-4-1-3-8(7-9)11-14-12(16-15-11)10-5-2-6-17-10/h1-7H,(H,14,15,16)

InChI Key

UUHSWZFSCYKGGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiophene-2-carboxylic acid hydrazide in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that compounds similar to 3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole exhibit antimicrobial properties. Studies have shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Properties
The compound is also being investigated for its potential anti-inflammatory and analgesic effects. Its structure allows for interactions with biological targets involved in pain pathways, which could lead to the development of novel pain relief medications .

Agricultural Applications

Herbicides and Fungicides
In agricultural chemistry, this compound has been explored as a key ingredient in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests while promoting sustainable farming practices has been a focal point of research .

Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its ability to influence plant physiological processes could enhance crop yield and resilience against environmental stressors .

Material Science Applications

Polymer Enhancement
The incorporation of this compound into polymer matrices has been studied to improve material properties. It can enhance strength and durability, making it suitable for various industrial applications .

Nanocomposite Development
Research is also being conducted on its use in developing nanocomposites that exhibit unique electrical and thermal properties. These materials could find applications in electronics and energy storage systems .

Case Studies

Application AreaStudy ReferenceKey Findings
Pharmaceuticals Demonstrated antimicrobial activity against specific pathogens.
Agriculture Effective as a herbicide with low toxicity to non-target species.
Material Science Improved mechanical properties in polymer composites.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes in microbial or cancer cell metabolism.

Comparison with Similar Compounds

Key Differentiators of 3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole

Substituent Position : The meta-chloro configuration may impede rotational freedom compared to para-substituted analogs, affecting binding to planar enzyme sites.

Synergistic Moieties : The combination of thiophene and triazole may enable dual modes of action—e.g., intercalation (thiophene) and hydrogen bonding (triazole)—in biological systems.

Biological Activity

3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Chemical Formula : C12H8ClN3S
  • Molecular Weight : 251.73 g/mol
  • CAS Number : 54772731
  • Structure : The compound features a triazole ring substituted with a chlorophenyl and thiophene moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures.

In a study evaluating several triazole derivatives, it was found that compounds with similar structures reduced TNF-α production by approximately 44–60% at concentrations ranging from 50 to 100 µg/mL . This suggests that the presence of specific substituents on the triazole ring enhances anti-inflammatory efficacy.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies have demonstrated that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound showed promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Mercapto-substituted triazoles have been highlighted for their chemotherapeutic potential. Studies indicate that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines . The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.

Study on Cytokine Modulation

A specific study focused on the effects of various triazole derivatives on cytokine release in PBMC cultures. The results indicated that certain derivatives significantly inhibited TNF-α production without adversely affecting cell viability. This highlights their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates. The results showed that compounds with thiophene substitutions had enhanced activity compared to their non-thiophene counterparts, suggesting a structure-activity relationship that favors the incorporation of thiophene for improved efficacy .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundKey Findings
Anti-inflammatoryThis compoundReduced TNF-α by 44–60% at 50–100 µg/mL
AntimicrobialSimilar triazole derivativesEffective against S. aureus and E. coli
AnticancerMercapto-substituted triazolesInduced apoptosis in various cancer lines

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, microwave-assisted synthesis (70–90°C, 20–40 minutes) significantly improves yield (72–88%) compared to conventional heating . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), stoichiometric ratios of precursors (e.g., thiophene-2-carbaldehyde and 3-chlorophenyl hydrazine derivatives), and catalyst selection (e.g., acetic acid for cyclization). Monitoring reaction progress via TLC and quenching with ice-water enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon connectivity. Discrepancies between experimental and DFT-calculated shifts (using B3LYP/6-311G(d,p)) should be resolved by accounting for solvent effects .
  • FT-IR : Identifies functional groups (e.g., C-Cl stretch at 750 cm⁻¹, C=N stretch at 1600 cm⁻¹) .
  • Mass Spectrometry (ESI+) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 292) and fragmentation patterns .

Q. How does the presence of thiophene and chlorophenyl substituents influence the electronic properties of the 1,2,4-triazole core?

  • Methodological Answer : HOMO-LUMO analysis (via DFT) reveals that the electron-withdrawing Cl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity, while the thiophene ring contributes π-conjugation, reducing bandgap (ΔE ≈ 4.5 eV). These properties are critical for redox activity in pharmacological applications .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and theoretical predictions for triazole derivatives?

  • Methodological Answer : Discrepancies often arise from neglecting solvent effects or tautomeric equilibria. To address this:
  • Use polarizable continuum models (PCM) in DFT calculations to simulate solvent environments .
  • Perform variable-temperature NMR to detect tautomerism (e.g., thione-thiol tautomers, which shift δ values by 0.3–0.5 ppm) .
  • Cross-validate with X-ray crystallography (SHELXL refinement) for absolute configuration .

Q. What computational strategies are suitable for predicting tautomeric behavior and pharmacological activity?

  • Methodological Answer :
  • Tautomerism : Use relaxed potential energy surface (PES) scans (DFT, B3LYP/6-311G(d,p)) to map energy barriers between tautomers. For example, thione ↔ thiol transitions show a barrier of ~25 kcal/mol .
  • Pharmacological Activity : Dock optimized geometries into target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Validate with MD simulations (AMBER force field) to assess binding stability .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., replacing Cl with F or methyl groups) .
  • Step 2 : Assess bioactivity (e.g., IC50 against cancer cell lines) and correlate with electronic parameters (Hammett σ values) .
  • Step 3 : Use QSAR models (e.g., MLR or ANN) to predict activity from descriptors like logP and polar surface area .

Q. What are the challenges in crystallizing this compound, and how can crystallization conditions be optimized?

  • Methodological Answer : Challenges include poor solubility and polymorphism. Strategies:
  • Screen solvents (e.g., DMSO/water vs. ethanol/ethyl acetate) using high-throughput platforms.
  • Add crystallization additives (e.g., 1% PEG 4000) to stabilize lattice formation .
  • Characterize crystals via SC-XRD (SHELXTL) and compare with predicted PXRD patterns (Mercury software) .

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